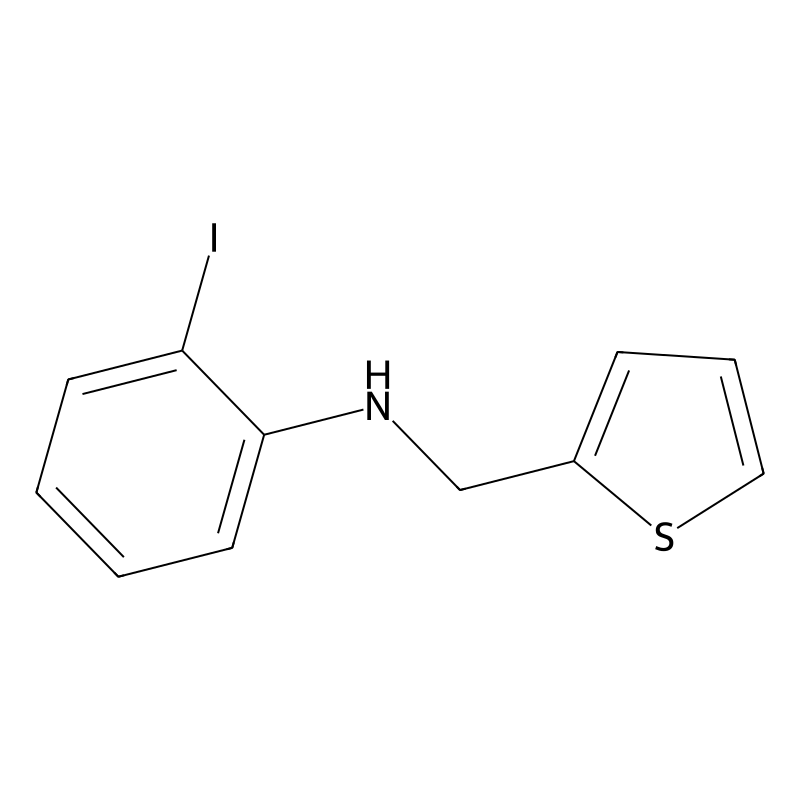

2-iodo-N-(thiophen-2-ylmethyl)aniline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Iodo-N-(thiophen-2-ylmethyl)aniline is a chemical compound characterized by the presence of an iodine atom, a thiophene ring, and an aniline structure. Its molecular formula is , and it has a molecular weight of approximately 329.20 g/mol. The compound features a thiophen-2-ylmethyl group attached to the nitrogen of the aniline structure, which contributes to its unique chemical properties. The iodine substituent enhances its reactivity, making it a valuable compound in various chemical syntheses and biological applications.

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: Under reduction conditions, the iodine atom can be replaced with a hydrogen atom, yielding N-(thiophen-2-ylmethyl)aniline. Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

- Substitution Reactions: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as sodium azide or potassium cyanide, leading to the formation of new functional groups.

The biological activity of 2-iodo-N-(thiophen-2-ylmethyl)aniline has been explored in medicinal chemistry. The compound may exhibit antimicrobial and anticancer properties due to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the thiophene ring and iodine atom is believed to enhance its binding affinity and selectivity towards these targets, although detailed studies on its pharmacological effects are still limited.

The synthesis of 2-iodo-N-(thiophen-2-ylmethyl)aniline typically involves the iodination of N-(thiophen-2-ylmethyl)aniline through electrophilic aromatic substitution. This process can be facilitated by using iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions are optimized to achieve high yields while minimizing by-products.

General Synthetic Route:

- Dissolve N-(thiophen-2-ylmethyl)aniline in a suitable solvent.

- Add iodine and an oxidizing agent.

- Stir the mixture at controlled temperature until the reaction is complete.

- Purify the product through recrystallization or chromatography.

2-Iodo-N-(thiophen-2-ylmethyl)aniline finds applications in various fields:

- Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds, particularly those with potential anticancer and antimicrobial properties.

- Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

- Organic Synthesis: It acts as a versatile building block for further chemical modifications, allowing the introduction of diverse functional groups.

Interaction studies involving 2-iodo-N-(thiophen-2-ylmethyl)aniline focus on its binding interactions with biological macromolecules. Research indicates that the compound may interact with specific enzymes or receptors, modulating their activity. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action in biological systems .

Several compounds share structural similarities with 2-iodo-N-(thiophen-2-ylmethyl)aniline, including:

| Compound Name | Key Features | Differences |

|---|---|---|

| N-(thiophen-2-ylmethyl)aniline | Lacks iodine; potentially different reactivity | No halogen substituent |

| 3-Bromo-N-(thiophen-2-ylmethyl)aniline | Contains bromine instead of iodine | Different halogen may affect reactivity |

| 3-Chloro-N-(thiophen-2-ylmethyl)aniline | Contains chlorine; may have varied biological activity | Chlorine's electronic effects differ from iodine |

| 3-Iodo-N-(1-thiophen-2-yletheyl)aniline | Similar structure but different alkyl chain | Variation in alkyl group affects properties |

Uniqueness

The uniqueness of 2-iodo-N-(thiophen-2-ylmethyl)aniline lies in its specific combination of functional groups, particularly the iodine atom's presence, which enhances its reactivity and potential interactions with biological targets compared to similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and material science.